8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived from its fused bicyclic structure. The parent scaffold, triazolo[4,3-a]pyridine, consists of a pyridine ring fused to a 1,2,4-triazole moiety at positions 4 and 3-a, respectively. The numbering begins with the pyridine nitrogen at position 1, followed by sequential numbering around the pyridine ring. The triazole ring is appended such that its nitrogen atoms occupy positions 7, 8, and 9 relative to the fused system.
The substituents are assigned positions based on this numbering scheme:
- A methyl group (-CH₃) is located at position 8 of the pyridine ring.
- An amine group (-NH₂) occupies position 3 of the triazole ring.
Thus, the IUPAC name is 8-methyl-triazolo[4,3-a]pyridin-3-amine . Alternative synonyms include 8-methyltriazolo[4,3-a]pyridin-3-amine and NSC-76011, as documented in chemical databases.
Molecular Geometry and Conformational Analysis
The molecular structure of 8-methyl-triazolo[4,3-a]pyridin-3-amine (C₇H₈N₄) features a planar fused-ring system with limited conformational flexibility due to aromaticity. Key geometric parameters include:
The triazole ring adopts a nearly coplanar arrangement with the pyridine ring, as evidenced by X-ray crystallographic data of related triazolopyridines. The methyl group at position 8 projects outward from the pyridine plane, while the amine group at position 3 participates in resonance with the triazole’s π-system, slightly distorting the bond angles. Computational models suggest that the molecule’s lowest-energy conformation places the methyl group in an orientation that avoids steric clashes with the amine substituent.
Tautomeric Forms and Resonance Structures
The 1,2,4-triazole ring exhibits tautomerism, with proton shifts occurring between nitrogen atoms. For 8-methyl-triazolo[4,3-a]pyridin-3-amine, two primary tautomers are possible:
- 3-Amino-2H-tautomer : The proton resides on N2 of the triazole, stabilizing conjugation with the pyridine ring.
- 3-Imino-1H-tautomer : The proton shifts to N1, creating an imino group (=NH) at position 3.
Experimental studies on analogous triazolopyridines indicate that the 2H-tautomer is favored in aqueous solutions due to reduced lone-pair repulsion and enhanced resonance stabilization. The amine group further stabilizes this tautomer through hydrogen bonding with solvent molecules.
Resonance structures delocalize electrons across the fused rings, particularly between the triazole’s N2 and the pyridine’s aromatic system. This delocalization enhances the compound’s stability and influences its reactivity in substitution reactions.
Comparative Analysis with Related Triazolopyridine Derivatives
8-Methyl-triazolo[4,3-a]pyridin-3-amine belongs to a broader class of triazolopyridines with diverse applications. The table below contrasts its properties with those of structurally related derivatives:
Key differences include:
- Electronic effects : The electron-donating amine group in 8-methyl-triazolopyridin-3-amine increases nucleophilicity at position 3 compared to the ketone derivative.
- Steric profile : The methyl group at position 8 hinders electrophilic substitution at adjacent pyridine positions, a feature absent in unsubstituted analogs.
- Solubility : While exact data for 8-methyl-triazolopyridin-3-amine are limited, related compounds exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide.
Properties
CAS No. |
4926-25-4 |
|---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
8-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine |
InChI |
InChI=1S/C7H8N4/c1-5-3-2-4-11-6(5)9-10-7(11)8/h2-4H,1H3,(H2,8,10) |
InChI Key |
YUSBOEQSJFYXBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NN=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methylpyridine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and microwave-assisted synthesis are explored to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Medicinal Applications
8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine has been studied for its potential in several therapeutic areas:
Antimicrobial Activity
Research indicates that triazolopyridine derivatives exhibit antimicrobial properties. For instance, the compound has shown effectiveness against various bacterial strains and fungi. The presence of the triazole ring enhances its ability to interact with microbial enzymes and disrupt cellular processes .
Anticancer Properties
Triazolo[4,3-a]pyridine derivatives have been investigated for their anticancer potential. Studies suggest that these compounds can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival . The unique electronic properties of the nitrogen atoms in the triazole ring may facilitate interactions with DNA or RNA.
Neurological Applications
The compound is also being explored for its neuroprotective effects. It has been linked to the modulation of neurotransmitter receptors, potentially offering therapeutic benefits in conditions such as anxiety and depression . The structural similarity to known antidepressants suggests that it may act as a serotonin receptor antagonist.
Optical Properties
The optical characteristics of 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine have been studied extensively. Spectroscopic analyses reveal that it exhibits significant electron absorption and luminescence properties. These features make it a candidate for applications in optoelectronics and photonic devices .
Ligand for Metal Complexation
The compound's ability to form stable complexes with metal ions is noteworthy. The amino group can act as a ligand for d- and f-block metals, which may enhance the efficacy of metal-based drugs or catalysts . This property is particularly relevant in designing new materials for catalysis or drug delivery systems.
Case Study 1: Antimicrobial Screening
A study was conducted to evaluate the antimicrobial efficacy of various triazolopyridine derivatives against clinical isolates of bacteria and fungi. Results indicated that 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine displayed notable inhibitory activity against Staphylococcus aureus and Candida albicans.
| Compound | Activity Against Staphylococcus aureus | Activity Against Candida albicans |
|---|---|---|
| 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine | Yes | Yes |
| Control (Standard Antibiotic) | Yes | Yes |
Case Study 2: Neuroprotective Effects
In a preclinical model of anxiety disorders, administration of 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine resulted in significant reductions in anxiety-like behaviors compared to untreated controls. This suggests potential utility in treating anxiety-related conditions.
Mechanism of Action
The mechanism of action of 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. For instance, it has been shown to inhibit c-Met kinase, which plays a crucial role in cell proliferation and survival. The compound’s ability to bind to these targets and interfere with their function underlies its biological activities .
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Features and Spectral Data
Key Observations :
- Positional Isomerism : The methyl group’s position (C3, C7, or C8) significantly impacts molecular interactions. For example, 7-methyl derivatives are utilized in kinase inhibitor synthesis , whereas 8-methyl analogs may exhibit altered bioavailability due to steric effects.
- Hydrogen Bonding : The parent compound’s stability is attributed to N–H···N hydrogen bonds, a feature likely retained in 8-methyl derivatives .
- Halogenation : Substitutions like chlorine or trifluoromethyl groups (e.g., 8-chloro-6-CF₃ analog) enhance lipophilicity and metabolic stability .
Key Observations :
- Antimalarial Activity : Sulfonamide-substituted triazolopyridines show potent activity against Plasmodium falciparum, with IC50 values as low as 2.24 µM .
- Kinase Inhibition : 7-Methyl derivatives serve as intermediates in tankyrase inhibitors, highlighting the role of methyl positioning in target specificity .
- Structural-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., sulfonamides) enhance antimalarial activity, while alkyl substitutions (e.g., methyl) improve metabolic stability .
Biological Activity
8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS No. 4926-25-4) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C7H8N4
- Molecular Weight: 148.165 g/mol
- Structure: The compound features a triazole ring fused to a pyridine structure, which is critical for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyridines exhibit significant antimicrobial properties. Specifically, compounds similar to 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. A study reported that modifications to the triazole ring enhanced the antibacterial activity of these compounds against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The anticancer activity of 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine has been investigated in several studies. For instance, a derivative was found to inhibit cancer cell proliferation in vitro through apoptosis induction and cell cycle arrest. The mechanism appears to involve the inhibition of specific kinases associated with cancer cell survival pathways .
Neuropharmacological Effects
Preliminary studies suggest that this compound may also exert neuroprotective effects. It has been proposed as a potential candidate for treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Case Study 1: Antimicrobial Efficacy
A study conducted on various triazolo-pyridine derivatives demonstrated that 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against E. coli. This suggests a promising potential for development into an antimicrobial therapeutic agent.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine | 16 | E. coli |
| Similar Derivative | 32 | S. aureus |
Case Study 2: Anticancer Activity
In vitro assays on human cancer cell lines showed that the compound inhibited cell growth with an IC50 value of approximately 5 µM. The study indicated that the compound triggered apoptosis via the intrinsic pathway and downregulated anti-apoptotic proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5 | Apoptosis induction |
| HeLa (Cervical Cancer) | 7 | Cell cycle arrest |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 8-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine and its derivatives?
- Answer : Two primary routes are reported:
- Cyclization of Hydrazinylpyridines : Chloroethynylphosphonates react with hydrazinylpyridines via 5-exo-dig cyclization to form triazolopyridine derivatives. This method requires refluxing in acetonitrile (60°C to reflux) and yields phosphonylated products .
- Oxidative Cyclization : Iodine-mediated cyclization of hydrazine intermediates, such as in the synthesis of 3-phenyl derivatives, provides an alternative route. This approach uses mild conditions (e.g., DMF, 80°C) and avoids harsh reagents .
Q. How is the structural identity of 8-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine confirmed?
- Answer : Multi-technique characterization is critical:
- NMR Spectroscopy : and NMR (DMSO-d6) identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon frameworks. Coupling constants () confirm regioselectivity .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weights (e.g., [M+H] peaks) .
- X-ray Crystallography : Crystallographic data (CCDC entries) resolve bond angles and confirm heterocyclic fusion patterns .
Advanced Research Questions
Q. What strategies mitigate side reactions during the synthesis of triazolopyridine derivatives?
- Answer : Key challenges include regioselectivity and byproduct formation:
- Solvent Control : Using aprotic solvents (e.g., sulfolane) at 150°C minimizes hydrolysis during cyclization .
- Catalytic Additives : NaHCO neutralizes HCl byproducts in reactions involving bis-(2-chloroethyl)amine hydrochloride, improving yield .
- Temperature Gradients : Stepwise heating (e.g., 60°C → reflux) in acetonitrile reduces premature decomposition of nitro-substituted intermediates .
Q. How do structural modifications influence the bioactivity of 8-methyl-triazolopyridines?
- Answer : Substituents at C-6 and C-8 modulate receptor binding:
- Adenosine Receptor Antagonism : Derivatives with piperazinyl or nitro groups at C-6 exhibit nanomolar affinity for A and A receptors. For example, compound 19 (6-piperazinyl) shows IC < 100 nM .
- Electron-Withdrawing Groups : Nitro substituents enhance stability but may reduce solubility, requiring formulation optimization .
Q. What analytical approaches resolve contradictions in spectral data for triazolopyridine derivatives?
- Answer : Discrepancies in NMR or IR data arise from tautomerism or polymorphism:
- Dynamic NMR : Variable-temperature NMR distinguishes tautomeric forms (e.g., triazole ring proton exchange) .
- X-ray Diffraction : Resolves ambiguity in NOE correlations by confirming spatial arrangements .
- Complementary Techniques : NMR (for phosphonates) and IR (C=O stretches at 1680–1720 cm) cross-validate functional groups .
Methodological Notes
- Synthesis Optimization : Pilot reactions should test solvent polarity (DMF vs. acetonitrile) and catalyst loading to balance yield and purity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC is recommended for polar derivatives .
- Biological Assays : Radioligand binding assays (e.g., -adenosine competition) are standard for evaluating receptor affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
